molecular formula C26H21NO5 B3481928 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE

2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE

Cat. No.: B3481928
M. Wt: 427.4 g/mol
InChI Key: JQDPMZNNIXIKLX-UHFFFAOYSA-N
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Description

2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes an indene moiety and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with a halogenated intermediate.

    Final Coupling: The final step involves coupling the indene and phenoxy intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and indene moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the indene structure.

    Substitution: The phenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases (e.g., sodium hydroxide) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential as a drug or biochemical probe.

Mechanism of Action

The mechanism of action of 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-METHOXYPHENOXY}-N-PHENYLACETAMIDE
  • 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-HYDROXYPHENOXY}-N-PHENYLACETAMIDE

Uniqueness

The uniqueness of 2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-ethoxyphenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-2-31-23-15-17(14-21-25(29)19-10-6-7-11-20(19)26(21)30)12-13-22(23)32-16-24(28)27-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDPMZNNIXIKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-ETHOXYPHENOXY}-N-PHENYLACETAMIDE

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